Withangulatin A vs. Withangulatin I: Differential Cytotoxicity Across Cancer Cell Lines
In a direct head-to-head comparison, Withangulatin A (compound 1) demonstrated substantially greater cytotoxic potency against colorectal carcinoma COLO 205 cells (IC50 = 16.6 μM) compared to the structurally related withanolide withangulatin I (compound 2, IC50 = 53.6 μM), a 3.2-fold difference in potency. Conversely, against gastric carcinoma AGS cells, Withangulatin A (IC50 = 1.8 μM) exhibited approximately 36-fold greater potency than withangulatin I (IC50 = 65.4 μM) [1].
| Evidence Dimension | Cytotoxic potency (IC50) in vitro |
|---|---|
| Target Compound Data | Withangulatin A: IC50 = 16.6 μM (COLO 205); IC50 = 1.8 μM (AGS) |
| Comparator Or Baseline | Withangulatin I: IC50 = 53.6 μM (COLO 205); IC50 = 65.4 μM (AGS) |
| Quantified Difference | 3.2-fold greater potency in COLO 205; 36-fold greater potency in AGS |
| Conditions | MTT assay; human colorectal carcinoma COLO 205 and gastric carcinoma AGS cell lines |
Why This Matters
This cell-line-dependent differential potency demonstrates that minor structural modifications within the withanolide class produce non-linear changes in bioactivity, making Withangulatin A the demonstrably more potent selection for gastric cancer-relevant cytotoxicity models.
- [1] Lee SW, Pan MH, Chen CM, Chen ZT. Withangulatin I, a new cytotoxic withanolide from Physalis angulata. Chem Pharm Bull. 2008;56(2):234-236. doi:10.1248/cpb.56.234 View Source
